2-(3-(Cyclopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a specialized organoboron compound with significant applications in synthetic chemistry. Its molecular formula is , and it has a molecular weight of approximately 308.2 g/mol. This compound is notable for its use in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
The synthesis of 2-(3-(Cyclopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following methods:
The detailed technical steps may involve:
The molecular structure of 2-(3-(Cyclopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be represented by its InChI and SMILES notations:
InChI=1S/C15H21BO4S/c1-14(2)15(3,4)20-16(19-14)11-6-5-7-13(10-11)21(17,18)12-8-9-12/h5-7,10,12H,8-9H2,1-4H3
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)C3CC3
The compound exhibits a unique arrangement that allows it to participate effectively in cross-coupling reactions. The presence of the cyclopropylsulfonyl group enhances its reactivity and solubility properties .
The primary reaction involving this compound is the Suzuki-Miyaura cross-coupling reaction. In this process:
This sequence allows for the construction of complex biaryl structures that are prevalent in pharmaceuticals and agrochemicals .
The mechanism of action for 2-(3-(Cyclopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily revolves around its role as an organoboron reagent in cross-coupling reactions:
This mechanism is crucial for synthesizing various organic compounds efficiently .
The purity of commercially available samples generally exceeds 95%, making them suitable for high-fidelity research applications .
Scientific uses for 2-(3-(Cyclopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3